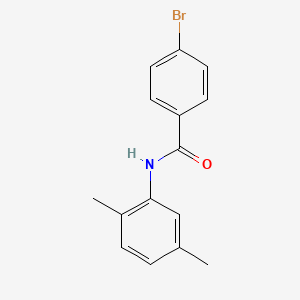

4-Bromo-N-(2,5-dimethylphenyl)benzamide

Description

Evolution and Contemporary Significance of Benzamide (B126) Scaffolds in Organic Chemistry

The benzamide scaffold, a functional group comprising a benzene (B151609) ring attached to an amide, is a cornerstone in the field of organic and medicinal chemistry. Historically, the amide bond has been recognized for its stability and prevalence in natural products, particularly peptides and proteins. The evolution of synthetic organic chemistry has enabled the facile and diverse synthesis of benzamide derivatives, transforming them into a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery.

In contemporary science, the significance of benzamides is underscored by their presence in approximately 25% of all pharmaceutical drugs. Their widespread application stems from the amide group's ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules like enzymes and receptors. Benzamide derivatives have been successfully developed into a wide array of therapeutic agents, including antipsychotics, antiemetics, anti-arrhythmics, and anticancer drugs. drugbank.com For instance, amisulpride (B195569) is a substituted benzamide used in the treatment of schizophrenia, demonstrating the scaffold's utility in targeting the central nervous system. nih.gov The ongoing exploration of benzamide derivatives continues to yield novel compounds with significant potential in treating a multitude of diseases.

Chemical and Structural Features of Substituted Benzamides Relevant to Research

The versatility of the benzamide scaffold lies in the ability to modify its structure at three key positions: the benzene ring, the amide nitrogen, and the carbonyl group. Substituents on the benzene ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. For example, electron-withdrawing groups can affect the acidity of the N-H proton, while bulky groups can dictate the molecule's preferred conformation.

The substitution pattern on the amide nitrogen (the N-aryl group in the case of N-aryl benzamides) is equally critical. The nature and position of substituents on this second aromatic ring can dramatically alter the compound's biological activity by influencing how it fits into a receptor's binding pocket. The relative orientation of the two aryl rings, described by the dihedral angle, is a key structural parameter that often correlates with biological efficacy.

These structural modifications allow chemists to fine-tune the properties of benzamide derivatives to achieve desired biological effects. The systematic variation of substituents, a process central to structure-activity relationship (SAR) studies, enables the optimization of lead compounds to enhance potency and selectivity for their intended biological targets. Research has shown that even minor changes to the substitution pattern can lead to significant differences in pharmacological profiles, highlighting the importance of precise structural control in the design of new benzamide-based agents. nih.gov

Positioning of 4-Bromo-N-(2,5-dimethylphenyl)benzamide within Modern Chemical Research Paradigms

4-Bromo-N-(2,5-dimethylphenyl)benzamide is a specific substituted benzamide that, while not extensively documented as an end-product with therapeutic applications itself, represents a valuable molecular building block in modern chemical research. Its structure contains several key features that make it a useful intermediate for the synthesis of more complex molecules.

The presence of the bromine atom on one of the phenyl rings is particularly significant. Bromine is a versatile functional group in organic synthesis, serving as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the benzamide scaffold into a diverse library of new chemical entities. For instance, the bromo-substituted ring can be coupled with various boronic acids or other organometallic reagents to introduce new functional groups and build molecular complexity.

The N-(2,5-dimethylphenyl) group provides a specific steric and electronic profile. The methyl groups can influence the molecule's conformation and its interaction with biological targets. Compounds of this type are often synthesized and included in chemical libraries for high-throughput screening campaigns, where they are tested against a wide range of biological targets to identify new starting points for drug discovery programs. Therefore, the primary role of 4-Bromo-N-(2,5-dimethylphenyl)benzamide in modern research is that of a key intermediate, enabling the synthesis of novel and structurally diverse compounds for evaluation in pharmaceutical and agrochemical research. The general synthesis of N-aryl amides can be achieved through various methods, including the reaction of nitroarenes with acyl chlorides or the coupling of benzoic acids with anilines. nih.govmdpi.com

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Chemical Properties of 4-Bromo-N-(2,5-dimethylphenyl)benzamide

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrNO |

| Molecular Weight | 304.18 g/mol |

| CAS Number | Not available in public databases |

| Physical State | Solid (predicted) |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBHYIYSMJKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromo N 2,5 Dimethylphenyl Benzamide

Precursor Selection and Rational Design for Benzamide (B126) Synthesis

The rational design for the synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide is centered on the selection of two primary building blocks: an amine and a carboxylic acid (or its activated derivative). The specific structures of these precursors are chosen to yield the final target molecule directly.

The core structure of the target compound is derived from two key precursors: 2,5-dimethylaniline (B45416) and 4-bromobenzoic acid.

2,5-Dimethylaniline: This primary arylamine serves as the nucleophilic component in the amidation reaction. nih.gov It provides the N-(2,5-dimethylphenyl) portion of the final product. As a primary arylamine, it is used in the manufacture of dyes and other chemicals. nih.gov Its two methyl groups on the aromatic ring influence its electronic properties and steric profile.

4-Bromobenzoic Acid: This compound is the source of the 4-bromobenzoyl group. biosynth.com It is a hydroxylated aromatic compound used in organic synthesis. biosynth.com The carboxylic acid group requires activation to become a suitable electrophile for the reaction with the weakly nucleophilic 2,5-dimethylaniline.

The selection of these specific precursors is a direct and logical approach to constructing the target molecule, as they contain the necessary aromatic frameworks and functional groups for the key amide bond-forming reaction.

| Precursor | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2,5-Dimethylaniline |  | C₈H₁₁N | 121.18 | 11.5 |

| 4-Bromobenzoic Acid |  | C₇H₅BrO₂ | 201.02 | 252 |

The presence of a bromine atom on the benzoic acid precursor is a key feature of the molecule's design. This halogenated building block offers dual functionality.

Firstly, for the primary synthesis, the carboxylic acid is often converted into a more reactive acyl halide, typically 4-bromobenzoyl chloride . This acyl chloride is a highly effective acylating agent. The synthesis of a similar compound, 4-Bromo-N-(2-nitrophenyl)benzamide, is achieved by reacting 4-bromobenzoyl chloride with 2-nitroaniline (B44862) in acetonitrile (B52724). nih.govresearchgate.net This highlights a common and efficient pathway where the acyl chloride readily reacts with an aniline (B41778) derivative to form the amide bond. nih.govresearchgate.net

Secondly, the bromo-substituent on the final benzamide product serves as a versatile synthetic handle for further molecular elaboration. It is particularly useful in transition metal-catalyzed cross-coupling reactions. For instance, a similar compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, was successfully arylated using a Pd(0) catalyst in Suzuki coupling reactions with various aryl boronic acids, demonstrating the utility of the bromo-group for creating more complex molecules. researchgate.net

Amide Bond Formation: Mechanistic Considerations and Synthetic Approaches

The formation of the amide bond is one of the most fundamental transformations in organic chemistry. acs.org For a molecule like 4-Bromo-N-(2,5-dimethylphenyl)benzamide, several methods can be employed, ranging from classical approaches to modern catalytic systems.

One of the most common strategies for forming amide bonds from carboxylic acids and amines involves the use of coupling reagents to activate the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt).

In a typical procedure analogous to the synthesis of 4-bromo-N-(4-fluorophenyl)benzamide, the 4-bromobenzoic acid would be dissolved in a suitable solvent like dichloromethane (B109758). chemicalbook.com EDCI and HOBt are then added to form an activated ester intermediate, which is subsequently reacted in situ with the amine, 2,5-dimethylaniline, to yield the final amide product. chemicalbook.com This method is widely used due to its mild reaction conditions and broad functional group tolerance.

While the primary synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide involves coupling an amine and a carboxylic acid derivative, transition metal catalysis offers alternative routes, particularly for synthesizing analogues or under different synthetic paradigms.

Palladium and copper complexes are highly effective catalysts for the N-arylation of amides. core.ac.uk For example, a palladium-catalyzed N-arylation could theoretically be used to construct the target molecule by coupling 4-bromobenzamide (B181206) with a 2,5-dimethylphenyl-metal species or, more commonly, by coupling 2,5-dimethylaniline with 4-bromobenzoyl chloride. More relevantly, the bromine atom on the synthesized 4-Bromo-N-(2,5-dimethylphenyl)benzamide can be used in subsequent palladium-catalyzed reactions to build more complex structures, as demonstrated in related systems. researchgate.net Iron-catalyzed N-arylation of primary amides using aryl iodides has also been reported as a low-cost alternative to palladium. core.ac.uk

Direct condensation involves forming the amide bond from a carboxylic acid and an amine with the removal of water, often without the need for stoichiometric activating agents. These methods are considered more environmentally friendly.

One such approach involves using catalysts like activated silica (B1680970). Efforts have been made to expand the scope of direct amide bond formation reactions catalyzed by K60 silica. whiterose.ac.uk This methodology could potentially be applied to the reaction between 4-bromobenzoic acid and 2,5-dimethylaniline, likely requiring elevated temperatures to drive the dehydration process. Another approach involves the Ritter Amidation reaction, where a nitrile is reacted with an alcohol under acidic conditions. A solvent-free synthesis of 4-bromo-N-(4-methylbenzyl)benzamide was achieved by reacting 4-bromobenzyl alcohol with a nitrile using a magnetic nanoparticle catalyst, showcasing a greener synthetic route. chemicalbook.com

| Method | Key Reagents/Catalysts | General Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Classical Coupling | EDCI, HOBt, DCC | Room temperature, inert solvent (e.g., DCM, DMF) | Mild conditions, high yields, broad substrate scope. chemicalbook.com | Generates stoichiometric byproducts, cost of reagents. |

| Acyl Halide Method | Thionyl chloride (SOCl₂) or Oxalyl chloride to form acyl chloride | Two steps: acyl chloride formation followed by reaction with amine, often with a base (e.g., pyridine (B92270), triethylamine). nanobioletters.com | High reactivity of acyl chloride, often leads to high yields. nih.gov | Harsh reagents (SOCl₂), potential for side reactions. |

| Transition Metal-Catalyzed | Pd, Cu, or Fe catalysts with appropriate ligands and bases. core.ac.uk | Often requires elevated temperatures and inert atmosphere. | High functional group tolerance, can form challenging bonds. | Catalyst cost and sensitivity, potential for metal contamination. |

| Direct Condensation | High temperature, dehydrating agents, or specific catalysts (e.g., silica). whiterose.ac.uk | Typically requires heating to remove water. | Atom economical ("green"), avoids activating agents. | Requires harsh conditions, may have limited substrate scope. |

Regioselective Bromination Techniques for Benzamide Scaffolds

The synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide can be approached by forming the amide bond first, followed by a regioselective bromination of the resulting N-(2,5-dimethylphenyl)benzamide. The key challenge in this step is to direct the bromine atom specifically to the para-position of the benzoyl group. The amide group (-CONH-) is a deactivating, meta-directing group for electrophilic aromatic substitution on its own ring. However, in the case of N-aryl benzamides, the electronic nature of the N-aryl portion and the benzoyl portion must be considered. For the bromination of the benzoyl ring, the N-(2,5-dimethylphenyl)amido group's influence is critical. The primary focus is on electrophilic aromatic substitution.

Brominating Agents and Reaction Conditions (e.g., N-Bromosuccinimide, Br₂)

The selection of the brominating agent is crucial for achieving high regioselectivity and yield. The two most common reagents for this purpose are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent widely used for electrophilic bromination of activated aromatic rings. commonorganicchemistry.commissouri.edu It is considered a milder and more selective brominating agent compared to molecular bromine, which helps in minimizing the formation of side products. wikipedia.org For electron-rich aromatic compounds, NBS can be highly effective, often leading to high levels of para-selectivity, especially when solvents like dimethylformamide (DMF) are used. missouri.eduyoutube.com Reactions with NBS are typically conducted under neutral or slightly acidic conditions. In some cases, particularly for less reactive substrates, a catalyst may be employed. organic-chemistry.org

Molecular Bromine (Br₂): Bromine is a powerful brominating agent that readily reacts with aromatic compounds. Its reactivity often requires the use of a Lewis acid catalyst (like FeBr₃ or AlCl₃) to polarize the Br-Br bond and generate a more potent electrophile. However, for activated systems, the reaction can sometimes proceed without a catalyst. The high reactivity of Br₂ can sometimes lead to lower selectivity and the formation of polybrominated byproducts, making precise control of reaction conditions essential. researchgate.net

Below is a table summarizing typical reaction conditions for the bromination of activated aromatic compounds, which are analogous to the benzamide scaffold .

| Brominating Agent | Typical Solvent | Catalyst/Additive | General Temperature | Key Features |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CCl₄, Hexafluoroisopropanol | Silica gel, Montmorillonite (B579905) K-10 Clay, Acid catalysts (for less reactive substrates) | 0 °C to Reflux | High para-selectivity, milder conditions, fewer side products. organic-chemistry.orgmdpi.comnih.gov |

| Bromine (Br₂) | Acetic Acid, Dichloromethane, CCl₄ | Lewis Acids (e.g., FeBr₃, AlCl₃), SO₂Cl₂ | Room Temperature | Highly reactive, may require catalyst, potential for polybromination. researchgate.net |

Control of Bromination Regioselectivity

Achieving the desired 4-bromo substitution on the N-(2,5-dimethylphenyl)benzamide precursor is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzoyl ring are paramount.

The primary substituent is the N-(2,5-dimethylphenyl)amido group. The nitrogen atom's lone pair can be delocalized into the carbonyl group, which in turn influences the benzene (B151609) ring of the benzoyl moiety. This makes the amido group an ortho, para-director, while also being deactivating due to the electron-withdrawing nature of the carbonyl. However, the para-position is generally favored over the ortho-positions due to reduced steric hindrance. gla.ac.uk

Several strategies can be employed to enhance para-selectivity:

Reagent Choice: Using a milder, more selective reagent like NBS often yields better regiochemical control than the more aggressive Br₂. nih.gov

Catalysis: The use of shape-selective catalysts, such as zeolites, can promote para-substitution by sterically hindering the formation of the ortho-isomer within their porous structures. nih.gov

Solvent Effects: Solvents can influence the reactivity and selectivity of the brominating agent. For instance, using DMF as a solvent with NBS has been shown to result in high levels of para-selectivity. missouri.edu

Advanced methods involving directed C-H activation have also been developed for the regioselective halogenation of benzamide derivatives, often employing transition metal catalysts like palladium. rsc.org These methods utilize the amide group as an internal directing group to guide the halogen to a specific position, offering exceptional control. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction is a multifactorial process involving the careful adjustment of solvents, temperature, catalysts, and reagents to maximize the conversion of the starting material into the high-purity target compound.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature have a significant impact on the reaction rate, yield, and selectivity. nih.gov

Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates.

Polar Aprotic Solvents: Solvents like acetonitrile and DMF are commonly used for electrophilic aromatic brominations with NBS. mdpi.comnih.gov They are effective at solvating the intermediates and can promote high para-selectivity. missouri.edu

Nonpolar Solvents: Carbon tetrachloride (CCl₄) is a traditional solvent for NBS brominations, particularly for radical-mediated benzylic brominations, but it is also used in electrophilic aromatic substitutions. commonorganicchemistry.comwikipedia.org

Protic Solvents: Acetic acid is a common solvent for reactions involving molecular bromine. Recent studies have also explored the use of aqueous conditions or solvents like hexafluoroisopropanol (HFIP) to achieve mild and regioselective halogenations. organic-chemistry.org

The following table illustrates the role of different solvents in similar bromination reactions.

| Solvent | Brominating Agent | Observed Effect on Aromatic Bromination |

|---|---|---|

| Dimethylformamide (DMF) | NBS | Promotes high levels of para-selectivity. missouri.eduyoutube.com |

| Acetonitrile | NBS | Commonly used, allows for ready reaction and high para-selectivity. nih.gov |

| Hexafluoroisopropanol (HFIP) | NBS | Enables mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org |

| Carbon Tetrachloride (CCl₄) | NBS | Classic solvent for NBS reactions; requires anhydrous conditions. wikipedia.org |

Temperature Control: Temperature is a critical parameter for controlling the reaction rate and minimizing side reactions. Reactions involving highly reactive agents like Br₂ may be conducted at or below room temperature to maintain selectivity. For reactions with NBS, temperatures can range from 0 °C to reflux, depending on the reactivity of the substrate. wikipedia.org Maintaining a consistent and optimal temperature is essential for reproducible results and high purity. nih.gov

Catalyst and Reagent Selection

The choice of catalyst and the stoichiometry of the reagents are fundamental to optimizing the synthesis. If the synthesis proceeds via the amidation of 4-bromobenzoyl chloride with 2,5-dimethylaniline, the primary reaction is a nucleophilic acyl substitution. In this case, a base like pyridine is often used as a catalyst and to neutralize the HCl byproduct.

If the synthesis involves the bromination of N-(2,5-dimethylphenyl)benzamide, the selection of the brominating agent (NBS or Br₂) is the primary consideration. For less reactive benzamide scaffolds, a catalyst might be necessary to improve the reaction rate and yield.

Acid Catalysts: Brønsted or Lewis acids can be used to activate the brominating agent or the substrate. For example, montmorillonite K-10 clay can accelerate bromination with NBS for less reactive substrates. organic-chemistry.org

Metal Catalysts: As mentioned, transition metals like nickel or palladium can catalyze the regioselective C-H halogenation of benzamides, offering an alternative and highly specific route. rsc.org

Careful control over the stoichiometry of the brominating agent is crucial to prevent over-bromination and the formation of di- or tri-brominated impurities.

Advanced Purification and Isolation Techniques

Following the synthesis, the crude 4-Bromo-N-(2,5-dimethylphenyl)benzamide must be purified to remove unreacted starting materials, byproducts, and residual catalyst.

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Petroleum ether has been used for recrystallizing similar compounds.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. chemicalbook.com The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel down the column at different rates, allowing for their separation. A common eluent system for compounds of this type is a mixture of hexane (B92381) and ethyl acetate (B1210297). chemicalbook.com The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

After purification, the identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Recrystallization Methods

Recrystallization is a fundamental purification technique used to isolate pure crystalline solids from a solution. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).

For benzamide derivatives, the choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at higher temperatures. For compounds structurally similar to 4-Bromo-N-(2,5-dimethylphenyl)benzamide, various solvent systems have been proven effective. For instance, colorless, needle-shaped single crystals of 4-Bromo-N-phenylbenzamide have been successfully obtained by recrystallization from a 1:1 volume mixture of acetone (B3395972) and methanol (B129727), allowing the solvent to evaporate slowly at room temperature. nih.gov The slow evaporation method facilitates the growth of well-defined, high-purity crystals.

Table 1: Recrystallization Parameters for a Related Benzamide Derivative

| Compound Name | Solvent System | Method |

|---|

Chromatographic Separations (e.g., Flash Chromatography)

Chromatography is a widely used method for the separation and purification of compounds from a mixture. Flash column chromatography, a rapid form of preparative column chromatography, is particularly common for purifying synthetic products in a laboratory setting. This technique utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase (eluent), which is a solvent or mixture of solvents. The crude product is loaded onto the column, and the eluent is passed through under positive pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

In the purification of benzamide derivatives, silica gel is a common stationary phase. The choice of eluent is determined by the polarity of the target compound. For the purification of various N-benzamide derivatives, dichloromethane has been used as the eluent with a silica gel (60–120 mesh) column. nanobioletters.com In another example, the purification of 4-bromo-N-(4-methylbenzyl)benzamide was achieved using a mobile phase composed of a hexane/ethyl acetate mixture. chemicalbook.com The process is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. chemicalbook.com

Table 2: Chromatographic Purification Parameters for Benzamide Derivatives

| Stationary Phase | Mobile Phase (Eluent) |

|---|---|

| Silica Gel (SiO₂, 60–120 mesh) | Dichloromethane |

Emerging Industrial-Scale Synthesis Methods for Benzamide Derivatives (e.g., Continuous Flow Reactors)

While traditional batch reactors have long been the standard in chemical manufacturing, the industry is increasingly adopting continuous flow chemistry for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including benzamide derivatives. jst.org.in Continuous flow reactors offer significant advantages over batch processing, particularly in terms of safety, efficiency, and scalability. jst.org.inalmacgroup.com

In a continuous flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup provides a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control. almacgroup.com This is a critical safety feature, as it mitigates the risk of thermal runaways that can occur in large batch reactors. jst.org.in The small internal volume of these reactors also means that only a small amount of hazardous material is being processed at any given moment, further enhancing safety. almacgroup.com

Recent developments have demonstrated efficient, solvent-free protocols for the continuous flow synthesis of amides. rsc.org For example, a jacketed screw reactor has been used for the direct amidation of acids, achieving nearly complete conversion and allowing for a scale-up to 100g with an average yield of 90%. rsc.org This approach can be extended to a wide variety of benzamide derivatives. Other advancements include the use of microwave-assisted continuous flow organic synthesis (MACOS), which can accelerate reactions and improve yields. rsc.org

Scalability in flow chemistry is more straightforward than in batch processing. Instead of redesigning a larger vessel, production can be increased by either running the system for a longer duration, increasing the size of the reactor tubing ("sizing up"), or by running multiple reactors in parallel ("numbering up"). almacgroup.com This flexibility allows for rapid adaptation from laboratory-scale screening to industrial-scale production. jst.org.in

Table 3: Comparison of Batch Processing vs. Continuous Flow Reactors

| Feature | Batch Processing | Continuous Flow Reactors |

|---|---|---|

| Heat Transfer | Limited, low surface-to-volume ratio | Excellent, high surface-to-volume ratio almacgroup.com |

| Temperature Control | Difficult to control precisely | Precise and rapid control almacgroup.com |

| Safety | Higher risk of thermal runaway jst.org.in | Enhanced safety, smaller reaction volumes almacgroup.com |

| Mixing | Can be inefficient | Very efficient micromixing almacgroup.com |

| Scalability | Complex, requires reactor redesign | Straightforward (time, sizing up, numbering up) almacgroup.com |

| Consistency | Potential for batch-to-batch variability | High consistency and reproducibility jst.org.in |

Spectroscopic and Crystallographic Elucidation of 4 Bromo N 2,5 Dimethylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the molecular framework, while specialized techniques like ¹⁹F NMR and two-dimensional (2D) NMR experiments offer deeper insights into connectivity and spatial relationships.

The ¹H NMR spectrum of 4-Bromo-N-(2,5-dimethylphenyl)benzamide is expected to display distinct signals corresponding to the amide proton, the aromatic protons on both phenyl rings, and the protons of the two methyl groups.

The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm, with its exact chemical shift influenced by solvent and concentration.

The aromatic protons of the 4-bromobenzoyl moiety form a characteristic AA'BB' spin system, which often appears as two distinct doublets due to the symmetrical substitution pattern. The protons ortho to the carbonyl group are expected to be more deshielded than those ortho to the bromine atom. Protons on aromatic rings typically resonate in the range of δ 6.5-8.0 ppm. libretexts.org

The 2,5-dimethylphenyl ring contains three aromatic protons, which would appear as distinct multiplets. The proton at position 6 (ortho to the amide nitrogen) would likely be a singlet or a narrowly split doublet, while the protons at positions 3 and 4 would show splitting patterns corresponding to their coupling with each other.

The two methyl groups (at positions 2 and 5) are chemically non-equivalent and are expected to appear as two sharp singlets in the upfield region, typically between δ 2.0 and 2.7 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Bromo-N-(2,5-dimethylphenyl)benzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 8.0 - 10.0 | broad singlet |

| Aromatic (4-bromobenzoyl) | 7.6 - 7.9 | doublet |

| Aromatic (4-bromobenzoyl) | 7.5 - 7.8 | doublet |

| Aromatic (dimethylphenyl, H-6) | 7.0 - 7.3 | singlet |

| Aromatic (dimethylphenyl, H-3, H-4) | 6.9 - 7.2 | multiplet |

| Methyl (-CH₃) | 2.2 - 2.5 | singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular fragments. libretexts.orgoregonstate.edu

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For 4-Bromo-N-(2,5-dimethylphenyl)benzamide, a total of 15 distinct carbon signals are expected, although some aromatic signals may overlap.

The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the δ 165-175 ppm region. oregonstate.edulibretexts.org The aromatic carbons resonate in the δ 120-150 ppm range. compoundchem.com The carbon atom attached to the bromine (C-Br) can be identified by its characteristic chemical shift, typically around δ 125-130 ppm. The quaternary carbons in the aromatic rings (those without attached protons) usually show weaker signals. The two methyl carbons will appear as distinct signals in the upfield region of the spectrum, generally between δ 15 and 25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-N-(2,5-dimethylphenyl)benzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-N, C-C=O, C-CH₃) | 130 - 150 |

| Aromatic (C-H, C-Br) | 120 - 135 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular fragments. oregonstate.edulibretexts.orgcompoundchem.com

While 4-Bromo-N-(2,5-dimethylphenyl)benzamide itself is not amenable to ¹⁹F NMR, this technique is exceptionally powerful for the analysis of its fluorinated analogs. nih.gov If the bromine atom were replaced by a fluorine atom, creating 4-Fluoro-N-(2,5-dimethylphenyl)benzamide, ¹⁹F NMR would serve as a highly specific tool for structural confirmation. nih.govresearchgate.net

Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectra are typically simple and well-resolved, with a large chemical shift range that is very sensitive to the electronic environment. rsc.orgresearchgate.net The spectrum of a fluorinated analog would show a single resonance for the fluorine atom on the benzoyl ring. The multiplicity of this signal would be determined by its coupling to adjacent protons (³JHF), providing clear evidence for its position on the aromatic ring. This makes ¹⁹F NMR an invaluable method for quality control and the unambiguous identification of fluorinated pharmaceuticals and related compounds. researchgate.netrsc.org

To unequivocally assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 4-Bromo-N-(2,5-dimethylphenyl)benzamide, COSY would reveal correlations between adjacent aromatic protons on both rings, helping to delineate the separate spin systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nih.gov For the target molecule, key HMBC correlations would be expected between:

The amide proton (N-H) and the carbonyl carbon (C=O), confirming the amide linkage.

The amide proton (N-H) and the quaternary carbons of the 2,5-dimethylphenyl ring to which the nitrogen is attached.

The methyl protons and the aromatic carbons of the 2,5-dimethylphenyl ring, confirming their positions.

The aromatic protons of the 4-bromobenzoyl ring and the carbonyl carbon.

Collectively, these 2D NMR experiments provide a complete and unambiguous map of the molecular connectivity, leaving no doubt as to the structure of 4-Bromo-N-(2,5-dimethylphenyl)benzamide. researchgate.netscholaris.ca

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 4-Bromo-N-(2,5-dimethylphenyl)benzamide is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the secondary amide group. This band, known as the Amide I band, is one of the most characteristic absorptions in the IR spectrum. leibniz-fli.de For conjugated and N-aryl amides, the Amide I band typically appears in the range of 1650-1700 cm⁻¹. researchgate.netpressbooks.pub Its high intensity makes it a key diagnostic feature for the presence of the amide functional group. nih.gov

Other significant bands in the spectrum would include:

N-H Stretch: A moderate absorption around 3300 cm⁻¹ due to the N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

Amide II Band: A strong band between 1510 and 1580 cm⁻¹ resulting from N-H bending and C-N stretching vibrations. leibniz-fli.de

Table 3: Key Predicted Infrared (IR) Absorption Bands for 4-Bromo-N-(2,5-dimethylphenyl)benzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (N-H) | ~3300 | Medium |

| C-H Stretch | Aromatic (sp² C-H) | >3000 | Medium |

| C-H Stretch | Aliphatic (sp³ C-H) | <3000 | Medium |

| Amide I (C=O Stretch) | Amide (C=O) | 1650 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

Note: Predicted values are based on typical IR frequencies for the respective functional groups. leibniz-fli.depressbooks.pub

Identification of N-H Bending and Aromatic Vibrations

The vibrational properties of 4-Bromo-N-(2,5-dimethylphenyl)benzamide can be characterized using Fourier-transform infrared (FT-IR) spectroscopy. The analysis focuses on identifying key functional groups and structural features, particularly the N-H bending and various aromatic vibrations.

The secondary amide group (-CONH-) in the molecule gives rise to a characteristic N-H bending vibration (amide II band), which is typically observed in the region of 1510-1550 cm⁻¹. The N-H stretching vibrations are expected to appear in the range of 3199-3285 cm⁻¹. researchgate.net

The molecule contains two substituted benzene (B151609) rings, which produce a series of characteristic absorption bands. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear as a set of bands in the 1450-1600 cm⁻¹ region. Additionally, C-H in-plane bending vibrations can be observed between 1000 cm⁻¹ and 1300 cm⁻¹, while C-H out-of-plane bending vibrations occur in the 675-900 cm⁻¹ range. The specific pattern of these out-of-plane bending bands can often help confirm the substitution pattern of the aromatic rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3199–3285 | Amide (-CONH-) |

| Aromatic C-H Stretch | >3000 | Aromatic Rings |

| N-H Bend (Amide II) | 1510–1550 | Amide (-CONH-) |

| Aromatic C=C Stretch | 1450–1600 | Aromatic Rings |

| Aromatic C-H In-Plane Bend | 1000–1300 | Aromatic Rings |

| Aromatic C-H Out-of-Plane Bend | 675–900 | Aromatic Rings |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 4-Bromo-N-(2,5-dimethylphenyl)benzamide by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula for 4-Bromo-N-(2,5-dimethylphenyl)benzamide is C₁₅H₁₄BrNO. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The precise measurement of the monoisotopic mass is crucial for confirming the identity of the synthesized compound.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing benzamide (B126) derivatives. researchgate.net It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. This is advantageous for accurately determining the molecular weight of the parent compound. The resulting mass spectrum would show a characteristic pair of peaks for the [M+H]⁺ ion, separated by two mass units (at m/z 320 and 322), reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Other techniques, such as electron ionization (EI), are harder ionization methods that induce more extensive fragmentation, providing detailed structural information.

Characterization of Fragmentation Pathways

Analysis of the fragmentation patterns observed in the mass spectrum, particularly under electron ionization (EI), provides valuable information about the molecule's structure. For 4-Bromo-N-(2,5-dimethylphenyl)benzamide, several key fragmentation pathways can be predicted.

A primary fragmentation event is the cleavage of the amide bond (α-cleavage), which is a common pathway for carbonyl compounds. miamioh.edunih.gov This can lead to the formation of the 4-bromobenzoyl cation. This cation is resonance-stabilized and represents a major fragment. It would appear as a characteristic isotopic doublet at m/z 183 and 185. This fragment can subsequently lose a molecule of carbon monoxide (CO) to form the 4-bromophenyl cation, with corresponding peaks at m/z 155 and 157. Another significant cleavage can occur at the C-N bond, generating other characteristic fragments.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 319/321 | [C₁₅H₁₄BrNO]⁺ | Molecular Ion (M⁺) |

| 183/185 | [C₇H₄BrO]⁺ | α-cleavage of the amide C-N bond |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the 4-bromobenzoyl cation |

| 120 | [C₈H₁₀N]⁺ | Fragment from the 2,5-dimethylaniline (B45416) moiety |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Crystal Growth Protocols for High-Quality Single Crystals (e.g., Slow Evaporation)

Obtaining high-quality single crystals suitable for SCXRD analysis is a crucial prerequisite. The slow evaporation method is a widely used and effective technique for growing such crystals. nih.gov For benzamide derivatives, a common protocol involves dissolving the purified compound in a suitable solvent or a mixture of solvents. For example, colorless, needle-shaped single crystals of similar compounds have been successfully grown by recrystallizing the material from a mixture of acetone (B3395972) and methanol (B129727) (1:1 v/v). nih.gov The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly at room temperature over several days to a week. This gradual process facilitates the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for a successful diffraction experiment.

Determination of Crystal System, Space Group, and Unit Cell Parameters

This section would typically present data obtained from single-crystal X-ray diffraction. The analysis would reveal the crystal system (e.g., monoclinic, triclinic, orthorhombic), the specific space group symmetry (e.g., P2₁/c), and the precise dimensions of the unit cell (a, b, c) and the angles between the axes (α, β, γ). This information defines the fundamental repeating unit of the crystal lattice. For example, the related compound 4-bromo-N-(2-hydroxyphenyl)benzamide crystallizes in the monoclinic system with the space group P2₁/c nih.gov.

Precise Measurement of Bond Lengths and Bond Angles

X-ray diffraction analysis also provides highly accurate measurements of the distances between bonded atoms (bond lengths) and the angles formed by three connected atoms (bond angles). This data would be presented in a table, detailing the lengths of key bonds such as C-Br, C=O, N-H, and various C-C and C-N bonds, as well as the angles around the central amide linkage and within the aromatic rings. These values are crucial for confirming the covalent structure and identifying any unusual geometric parameters resulting from electronic or steric effects.

Conformational Analysis: Dihedral and Torsion Angle Studies

The three-dimensional conformation of the molecule is defined by its dihedral and torsion angles. Of particular interest in benzamides is the dihedral angle between the two aromatic rings, which indicates the degree of twist in the molecular backbone. This section would report key torsion angles, such as those defining the orientation of the amide plane relative to the phenyl and dimethylphenyl rings. For instance, in 4-bromo-N-(2-hydroxyphenyl)benzamide, the dihedral angle between the two aromatic rings is 80.7(2)° nih.gov. The presence of the two methyl groups in 4-Bromo-N-(2,5-dimethylphenyl)benzamide would be expected to significantly influence these angles due to steric hindrance.

Investigation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

This subsection would focus on non-covalent interactions occurring within a single molecule. A key feature in some benzamide derivatives is the formation of an intramolecular hydrogen bond, often between the amide N-H group and a substituent on the ortho-position of the N-phenyl ring. For example, 4-Bromo-N-(2-nitrophenyl)benzamide exhibits an intramolecular N-H···O hydrogen bond involving the ortho-nitro group, which creates a stable six-membered ring motif researchgate.netnih.gov. Whether such an interaction exists in the target compound would depend on its specific solid-state conformation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a standard technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental results would be compared against the theoretical percentages calculated from the empirical formula (C₁₅H₁₄BrNO) to confirm the purity and elemental composition of the synthesized compound.

Computational and Theoretical Studies on 4 Bromo N 2,5 Dimethylphenyl Benzamide

Quantum Chemical Methodologies for Molecular Modeling

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

There are no published studies that have employed Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of 4-Bromo-N-(2,5-dimethylphenyl)benzamide.

Electronic Property Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electron Density Distributions

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 4-Bromo-N-(2,5-dimethylphenyl)benzamide are not available. Such information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

An NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. However, no such analysis has been reported for 4-Bromo-N-(2,5-dimethylphenyl)benzamide.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites

The mapping of the Molecular Electrostatic Potential (MEP) surface, which identifies the electron-rich and electron-poor regions of a molecule, has not been performed for 4-Bromo-N-(2,5-dimethylphenyl)benzamide in any available study.

Local Reactivity Descriptors

Detailed studies on the local reactivity descriptors, such as Fukui functions and dual descriptor indices, for 4-Bromo-N-(2,5-dimethylphenyl)benzamide are not available in the reviewed scientific literature. This type of analysis is crucial for identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.netresearchgate.net

Fukui Functions and Dual Descriptor Indices

Information not available.

Prediction of Spectroscopic Data through Computational Approaches

While computational methods like the Gauge-Including Atomic Orbital (GIAO) method are frequently used to predict NMR chemical shifts and vibrational frequencies, specific computed data for 4-Bromo-N-(2,5-dimethylphenyl)benzamide has not been found in published research. researchgate.netresearchgate.netresearchgate.netaps.org Such theoretical predictions are valuable for complementing experimental spectroscopic data.

Computed NMR Chemical Shifts and Vibrational Frequencies

Information not available.

Intermolecular Interactions and Crystal Packing Analysis

Analysis of the crystal structure of 4-Bromo-N-(2,5-dimethylphenyl)benzamide, which would include Hirshfeld surface analysis and the identification of hydrogen bonding motifs using graph set notations, does not appear to be publicly documented. This type of analysis provides deep insight into how molecules are arranged in the solid state and the nature of the non-covalent interactions that govern the crystal packing. nih.govnih.govnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Information not available.

Graph Set Notations for Hydrogen Bonding Motifs

Information not available. nih.govnih.gov

Article on the Chemical Compound “4-Bromo-N-(2,5-dimethylphenyl)benzamide” Cannot Be Generated Due to Lack of Specific Research Data

A thorough and scientifically accurate article focusing solely on the chemical reactivity and transformations of 4-Bromo-N-(2,5-dimethylphenyl)benzamide , as per the detailed provided outline, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically detailing the hydrolysis, reduction, transamidation, palladium-catalyzed cross-coupling reactions, or nucleophilic aromatic substitution reactions of this particular compound.

While the requested transformations represent common and well-documented reactions for the functional groups present in 4-Bromo-N-(2,5-dimethylphenyl)benzamide—namely the amide and the aromatic bromine—no specific studies, detailed research findings, or data tables pertaining to this exact molecule could be located. The user's strict requirement to focus solely on this compound and to structure the article around a detailed outline of its specific chemical transformations cannot be met without such foundational research data.

Information is available for analogous but structurally distinct compounds. For instance, studies on other N-aryl benzamides or different brominated aromatic compounds provide a general understanding of how the amide and bromo-aryl moieties might behave under various reaction conditions. However, extrapolating this general knowledge would not fulfill the explicit and strict instructions to generate content based on detailed research findings for "4-Bromo-N-(2,5-dimethylphenyl)benzamide" itself. Doing so would fall outside the scope of scientifically accurate reporting on this specific chemical entity.

Therefore, until research specifically documenting the chemical reactivity and transformations of 4-Bromo-N-(2,5-dimethylphenyl)benzamide becomes available in the public domain, the generation of the requested article with the required level of detail and scientific rigor is not possible.

Chemical Reactivity and Transformations of 4 Bromo N 2,5 Dimethylphenyl Benzamide

Reactions Involving the Methyl Groups on the Anilide Ring

The two methyl groups attached to the anilide (N-phenyl) ring are benzylic, meaning they are bonded to a carbon atom that is directly attached to an aromatic ring. The C-H bonds at this benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to certain reactions, most notably oxidation. masterorganicchemistry.com

The benzylic C-H bonds of the methyl groups on the 2,5-dimethylphenyl moiety can undergo oxidation to form carbonyl compounds. nih.gov The outcome of the reaction is highly dependent on the strength of the oxidizing agent used. Strong oxidants can lead to the formation of carboxylic acids, while milder conditions may yield aldehydes or ketones if a secondary benzylic carbon were present. masterorganicchemistry.comyoutube.com

For 4-Bromo-N-(2,5-dimethylphenyl)benzamide, the methyl groups can be oxidized. The use of a powerful oxidizing agent like potassium permanganate (KMnO₄) under harsh conditions (heat, basic or acidic solution) would likely oxidize both methyl groups to carboxylic acid groups. This transformation is useful in synthesis as it converts an activating alkyl group into a deactivating carboxylic acid group, thereby changing the electronic properties of the aromatic ring. masterorganicchemistry.com

The general transformation is as follows:

Oxidation of one methyl group would yield 4-bromo-N-(2-carboxy-5-methylphenyl)benzamide.

Complete oxidation would result in 4-bromo-N-(2,5-dicarboxyphenyl)benzamide.

The selective oxidation of just one methyl group over the other can be challenging and typically depends on fine-tuning the reaction conditions.

Table 1: Potential Products of Benzylic Oxidation

| Oxidizing Agent | Reaction Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Heat, acidic or basic | 4-bromo-N-(2,5-dicarboxyphenyl)benzamide | Harsh conditions lead to complete oxidation of both methyl groups. masterorganicchemistry.commdpi.com |

| Chromic acid (H₂CrO₄) | Aqueous acetone (B3395972) | 4-bromo-N-(2,5-dicarboxyphenyl)benzamide | Another strong oxidizing agent that typically results in carboxylic acids. masterorganicchemistry.com |

| Manganese dioxide (MnO₂) | Aprotic solvent | No reaction | MnO₂ is a mild oxidant specific for benzylic alcohols and would not oxidize the methyl groups directly. youtube.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The two distinct aromatic rings in 4-Bromo-N-(2,5-dimethylphenyl)benzamide exhibit markedly different reactivities towards aromatic substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π system of an aromatic ring. masterorganicchemistry.com The substituents on the ring determine its reactivity and the position (regioselectivity) of the incoming electrophile.

Ring B (2,5-Dimethylphenyl ring): This ring is substituted with two methyl groups and the amide nitrogen. Methyl groups are ortho-, para-directing and activating. The amide nitrogen atom has a lone pair of electrons that can be donated into the ring through resonance, making it a powerful ortho-, para-directing and activating group. Consequently, this ring is highly activated and will be the primary site of electrophilic attack. Substitution will likely occur at the positions ortho and para to the strongly activating amide group (positions 4 and 6), with steric hindrance from the adjacent methyl group potentially influencing the outcome.

Table 2: Directing Effects of Substituents on EAS

| Ring | Substituent | Electronic Effect | Directing Influence | Overall Ring Reactivity |

|---|---|---|---|---|

| A (4-Bromobenzoyl) | -Br | Deactivating (Inductive) | ortho, para | Strongly Deactivated |

| -C(O)NH- | Strongly Deactivating | meta | ||

| B (2,5-Dimethylphenyl) | -NHC(O)- | Strongly Activating | ortho, para | Strongly Activated |

| -CH₃ (at C2) | Activating | ortho, para | ||

| -CH₃ (at C5) | Activating | ortho, para |

Nucleophilic Aromatic Substitution (NAS)

NAS involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction, particularly via the common SₙAr mechanism, requires two key features: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

Ring A (4-Bromobenzoyl ring): This ring possesses a good leaving group, the bromine atom. However, it lacks strong electron-withdrawing groups ortho or para to the bromine that are necessary to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.com The amide group is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Therefore, NAS on this ring is generally unfavorable.

Ring B (2,5-Dimethylphenyl ring): This ring is electron-rich due to the activating methyl and amide groups and lacks a suitable leaving group. It is not a candidate for NAS.

Tautomeric Forms and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The amide functional group in 4-Bromo-N-(2,5-dimethylphenyl)benzamide can theoretically exist in equilibrium with its tautomeric form, an iminol (or imidic acid).

This equilibrium is known as amide-iminol tautomerism.

Amide Form: R-C(=O)NH-R'

Iminol Form: R-C(OH)=N-R'

For simple amides like 4-Bromo-N-(2,5-dimethylphenyl)benzamide, the equilibrium lies heavily in favor of the amide form. The amide tautomer is significantly more stable due to the greater bond energy of the C=O double bond compared to the C=N double bond. While the iminol tautomer may exist in minute quantities and can be an intermediate in certain reactions, the amide is the overwhelmingly predominant species under normal conditions.

Isomerization can also occur due to the restricted rotation around the amide C-N bond, which has partial double-bond character. This can lead to the existence of E/Z geometric isomers, though this is a form of conformational isomerism rather than the structural tautomerism described above.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Bromo N 2,5 Dimethylphenyl Benzamide Analogues

Investigation of Substituent Effects on Molecular Geometry and Electronic Structure

Influence of Halogen Position and Nature

The substitution of a halogen atom on the benzamide (B126) scaffold can dramatically alter the molecule's properties. The position of the halogen is a critical determinant of its structural and electronic impact. Studies on halogenated benzamide isomers show that the position of the halogen atom can influence the formation of intermolecular bonds, such as halogen bonds (e.g., Br–Br), which in turn directs the crystallization process. jst.go.jp For instance, the proximity of a bromine atom to the carbonyl group can be influenced by its ring position, affecting interatomic distances. jst.go.jp The type of halogen also plays a role; the polarizability and C-X bond distance are greater for bromine compared to chlorine or fluorine, making it a potentially stronger participant in halogen bonds with Lewis bases in a biological target's active site. jst.go.jp

The introduction of electron-withdrawing substituents like halogens makes the aromatic ring more electron-deficient and the amide NH group more acidic. nih.gov This can affect binding affinities and interactions. For example, studies on fluoro-substituted benzamides have shown that the position of the fluorine atom can activate or deactivate inter-peptide bonds, influencing crystal structure organization through hydrogen bonds, halogen bonds, or other short interactions. mdpi.com Specifically, ortho-fluorobenzamides have been noted to form intramolecular N-H···F hydrogen bonds. mdpi.com The substitution pattern dictates the dihedral angles between the aromatic rings and the central amide plane, fundamentally altering the molecule's three-dimensional shape. jst.go.jp

Role of Alkyl Substituents on Conformational Preferences

Alkyl substituents, such as the two methyl groups on the N-phenyl ring of 4-Bromo-N-(2,5-dimethylphenyl)benzamide, exert significant steric and electronic effects that dictate conformational preferences. The steric bulk of the ortho-methyl group (at the 2-position) forces the N-phenyl ring to twist out of the plane of the amide linkage to minimize steric hindrance. This is a common feature in N-aryl amides.

| Compound Analogue | Halogen/Alkyl Substituent(s) | Key Geometric Feature(s) | Reference(s) |

| Ph2Br | 2-Bromobenzamide moiety | Dihedral angles with amide plane: 45.16° and 34.97° | jst.go.jp |

| Ph3Br | 3-Bromobenzamide moiety | Dihedral angles with amide plane: 31.09° and 37.90° | jst.go.jp |

| 4-Bromo-N-phenylbenzamide | 4-Bromo on benzoyl ring | Dihedral angle between rings: 58.63°. Amide plane twisted 30.2° and 29.2° from rings. | nih.gov |

| 4-Iodo-N-morpholinylbenzamide | 4-Iodo on benzoyl ring | Significant distortion of the amide bond (τ + χN = 33°). | researchgate.net |

| o-FPhB | ortho-Fluoro on benzoyl ring | Forms intramolecular N-H···F bonds. | mdpi.com |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-Dimethyl on N-phenyl ring | High steric hindrance leading to significant twisting of the N-phenyl ring. | walshmedicalmedia.com |

Conformational Flexibility and Rigidity of the Amide Linkage

The amide bond (–CO–NH–) is a cornerstone of peptide and protein structure and is a critical linker in many synthetic molecules, including 4-Bromo-N-(2,5-dimethylphenyl)benzamide. Its properties are defined by amidic resonance, a delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system (nN→π*C=O conjugation). researchgate.net This resonance imparts a partial double-bond character to the C–N bond, which enforces planarity of the six atoms involved (O=C–N–H and the two attached α-carbons) and creates a significant barrier to rotation. researchgate.net

However, the amide linkage is not perfectly rigid. Steric strain from bulky substituents can force the amide bond to twist away from planarity. researchgate.net For instance, crystal structure analysis of 4-Bromo-N-phenylbenzamide shows that the central N-C=O plane is twisted with respect to both aromatic rings, with dihedral angles of 30.2° and 29.2°, respectively. nih.gov In some highly strained systems, such as 4-Iodo-N-morpholinylbenzamide, significant distortions from planarity have been observed. researchgate.net

The flexibility of this linkage is crucial for a molecule's ability to adopt the optimal conformation for binding to a biological target. Modifying the amide bond, for example by replacing it with a thioamide, can induce segmental rigidity and restrict conformational freedom, which can in turn enhance properties like passive permeability. nih.gov

Insights from Analogues with Related Structural Motifs (e.g., Salicylanilides, other benzamide derivatives)

Valuable insights into the SAR of 4-Bromo-N-(2,5-dimethylphenyl)benzamide can be gained by examining related structural classes.

Salicylanilides: These are N-phenyl-2-hydroxybenzamides and are known for a wide range of biological activities, including antimicrobial and antifungal effects. nih.govresearchgate.net A key structural feature is the potential for an intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl oxygen. This interaction can rigidify the molecule's conformation, which may be crucial for its mechanism of action. The nature and position of halogen substituents on both aromatic rings of the salicylanilide (B1680751) scaffold are known to significantly modulate biological activity. nih.gov

Other Benzamide Derivatives: A vast number of benzamide derivatives have been developed for various therapeutic targets. SAR studies consistently highlight the importance of the substitution patterns on both aromatic rings.

Dopamine (B1211576) Receptor Antagonists: In substituted benzamides designed as dopamine antagonists, the conformationally restricted side chains play a key role in receptor selectivity and affinity. acs.orgsoton.ac.uk

PARP-1 Inhibitors: In novel benzamide derivatives targeting PARP-1, the scaffold allows for specific hydrogen bond interactions within the catalytic pocket of the enzyme. nih.gov

Muscarinic Receptor Antagonists: For N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides, the SAR was found to be shallow, but modifications to the benzamide portion and the alkylpiperazine group could fine-tune activity and selectivity. nih.gov

Across these diverse examples, a common theme emerges: the benzamide core acts as a rigid scaffold that correctly orients substituent groups for specific molecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with a target receptor or enzyme. nih.govnih.gov

Stereoelectronic Effects on Molecular Recognition and Interactions

Stereoelectronic effects are spatial influences on molecular geometry and reactivity that arise from the interactions between electron orbitals. wikipedia.org In benzamide derivatives, these effects are crucial for dictating the preferred conformation and, consequently, how the molecule is recognized by a biological partner.

The partial double-bond character of the amide C-N bond is itself a primary stereoelectronic effect. researchgate.net Beyond this, interactions between filled bonding (or non-bonding) orbitals and empty anti-bonding orbitals can stabilize specific conformations. For example, hyperconjugation can influence the torsional potential of alkyl substituents. researchgate.net

Studies on heterocyclic amides have demonstrated that stereoelectronic effects can have a profound impact on molecular conformation and biological function. nih.gov Switching a single heteroatom adjacent to an amide bond can alter dipole and orbital alignments, leading to different low-energy conformations and distinct three-dimensional electrostatic surfaces. This, in turn, can dramatically change the molecule's biological activity, for instance, by switching it from an agonist to an antagonist at a G-protein coupled receptor. nih.gov These findings underscore that the specific arrangement of electron orbitals, dictated by the molecule's atoms and their geometry, is a key factor in molecular recognition. wikipedia.orgnih.gov

Principles for Rational Design of Novel Benzamide Derivatives with Modified Properties

The accumulated knowledge from SAR studies provides a foundation for the rational design of new benzamide derivatives with tailored properties. Key principles include:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can improve properties. For example, guided by principles of nonclassical electronic isosterism, novel HDAC inhibitors were designed based on a benzamide lead compound. researchgate.net

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility can lock it into its bioactive conformation, potentially increasing affinity and selectivity. This has been a successful strategy for developing dopamine receptor antagonists with conformationally restricted side chains. acs.org

Modulation of Physicochemical Properties: The deliberate introduction of specific substituents can be used to fine-tune properties like lipophilicity, acidity/basicity, and hydrogen bonding potential. Incorporating fluorine, for example, can increase lipophilicity and alter binding affinities. nih.govmdpi.com

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking can be used to design ligands that fit precisely into the binding site. This approach allows for the optimization of interactions, such as hydrogen bonds and halogen bonds, to maximize affinity. nih.gov A successful design strategy often involves a critical assessment of van der Waals interactions, hydrogen bonds, and hydrophobicity between the ligand and its receptor. nih.gov

By systematically applying these principles, researchers can optimize lead compounds, enhancing their desired properties while minimizing off-target effects, paving the way for the development of novel and effective molecules based on the benzamide scaffold. nih.govrsc.org

Advanced Research Applications of 4 Bromo N 2,5 Dimethylphenyl Benzamide

Building Block in Complex Organic Synthesis

The utility of a chemical compound as a building block in organic synthesis is established through its documented use in the construction of more complex molecular architectures. For 4-Bromo-N-(2,5-dimethylphenyl)benzamide, there is no available literature demonstrating its specific application as a precursor or intermediate in multi-step synthetic pathways.

Applications in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral molecules, often as ligands coordinated to a metal center, to influence the stereochemical outcome of a reaction. nih.govmdpi.com The design of these ligands is crucial for achieving high enantioselectivity. scispace.com

Exploration as a Scaffold for Chemical Probe Development

The development of novel chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the interrogation of complex biological systems and the identification of new therapeutic targets. A key strategy in this endeavor is the use of molecular scaffolds—core structures that can be systematically modified to generate libraries of diverse compounds. 4-Bromo-N-(2,5-dimethylphenyl)benzamide presents itself as a promising, though not yet extensively explored, scaffold for this purpose. Its structural features offer a versatile platform for the synthesis of sophisticated chemical probes.

The utility of the benzamide (B126) core is well-established in medicinal chemistry, with many derivatives demonstrating a wide range of potent pharmaceutical activities. nih.gov Molecules with amide moieties are a common component in a vast array of biologically active compounds and approved pharmaceuticals. mdpi.com The benzamide structure provides a rigid and predictable conformation, which is advantageous for designing molecules that can fit into specific binding pockets of proteins.

A crucial feature of 4-Bromo-N-(2,5-dimethylphenyl)benzamide as a scaffold is the presence of a bromine atom on the benzoyl ring. This halogen serves as a highly versatile "chemical handle" for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For instance, the Suzuki-Miyaura coupling allows for the substitution of the bromine atom with a wide range of aryl and heteroaryl groups by reacting the scaffold with different boronic acids. researchgate.net This enables the systematic exploration of the chemical space around the core structure to optimize binding affinity and selectivity for a target protein. Other cross-coupling reactions, such as the Sonogashira coupling for introducing alkyne groups or the Buchwald-Hartwig amination for adding new amine functionalities, further expand the synthetic possibilities. rhhz.netyoutube.com

To transform the 4-Bromo-N-(2,5-dimethylphenyl)benzamide scaffold into a chemical probe, reporter groups or reactive moieties can be incorporated through the synthetic handles. For example, a fluorescent dye could be attached to the scaffold via a linker to allow for visualization of the probe's interaction with its target in cells. Alternatively, a biotin (B1667282) tag could be introduced for use in pull-down experiments to identify the protein targets of the compound.

Furthermore, the scaffold can be used to develop photoaffinity probes for target identification. This involves incorporating a photoreactive group, such as an azide, which upon exposure to UV light, will form a covalent bond with the target protein. This strategy has been successfully employed with other benzamide-based scaffolds to create probes for enzymes like histone deacetylases (HDACs). nih.gov

Below are illustrative tables demonstrating the potential for generating diverse libraries of compounds from the 4-Bromo-N-(2,5-dimethylphenyl)benzamide scaffold.

Table 1: Hypothetical Derivative Library via Suzuki-Miyaura Coupling

| Aryl Boronic Acid Reactant | Resulting Derivative Structure | Potential New Property |

| Phenylboronic acid | N-(2,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide | Increased aromatic surface area |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-N-(2,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide | Introduction of a hydrogen bond acceptor |

| Pyridine-3-boronic acid | N-(2,5-dimethylphenyl)-4-(pyridin-3-yl)benzamide | Increased polarity and potential for new interactions |

| 4-(Hydroxymethyl)phenylboronic acid | 4'-(Hydroxymethyl)-N-(2,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide | Introduction of a polar group and a site for further functionalization |

Table 2: Potential Chemical Probe Structures Derived from the Scaffold

| Probe Type | Incorporated Functionality | Potential Application |

| Fluorescent Probe | A fluorescent dye (e.g., fluorescein) attached via a linker | Cellular imaging and binding assays |

| Affinity Probe | A biotin tag attached via a linker | Target identification and validation via pull-down assays |

| Photoaffinity Probe | A photoreactive group (e.g., phenyl azide) | Covalent labeling and identification of binding partners |

Emerging Research Perspectives and Future Directions for 4 Bromo N 2,5 Dimethylphenyl Benzamide

Integration with Flow Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to minimize environmental impact and enhance efficiency. Flow chemistry, a paradigm shift from traditional batch processing, offers a promising platform for the sustainable synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide. This approach involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters. rsc.orgnih.gov

The adoption of flow chemistry for the synthesis of amides and other pharmaceutical intermediates has demonstrated numerous advantages. nih.govresearchgate.netacs.orgjst.org.in These include improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. rsc.orgnih.gov For the synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide, a flow-based process could be designed to be more resource and energy-efficient. rsc.org A potential flow synthesis could involve the reaction of 4-bromobenzoyl chloride with 2,5-dimethylaniline (B45416) in a continuous stream, with opportunities for in-line purification and real-time monitoring. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Formation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for longer |

| Process Control | Manual or semi-automated | Fully automated with real-time adjustments |

The integration of flow chemistry with other green technologies, such as the use of greener solvents and catalysts, can further enhance the sustainability of producing 4-Bromo-N-(2,5-dimethylphenyl)benzamide. rsc.org

Application of Machine Learning and AI in Predicting Properties and Reactivity

Table 2: Potential Applications of Machine Learning for 4-Bromo-N-(2,5-dimethylphenyl)benzamide